- Metal-free catalytic C-H bond activation and borylation of heteroarenes, Science (Washington, 2015, 349(6247), 513-516
Cas no 850567-47-4 (1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole)
1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole is een gespecialiseerd boroniumzuurester-derivaat met een pyrroolringstructuur. Deze verbinding, vaak een pinacolboraanester, fungeert als een waardevol tussenproduct in organische synthese, met name in Suzuki-Miyaura-koppelingsreacties. Het belangrijkste voordeel ligt in de aanwezigheid van de beschermende pinacolgroep, die de booratom stabiliseert tegen ongewenste hydrolyse en oxidatie, waardoor de stof beter hanteererbaar en stabieler is onder atmosferische omstandigheden in vergelijking met onbeschermde borinezuren. De methylsubstituent op de stikstof van de pyrroolring beïnvloedt de elektronische eigenschappen en kan de reactiviteit in kruiskoppelingsreacties moduleren. Deze combinatie van stabiliteit en gecontroleerde reactiviteit maakt het een betrouwbaar reagens voor de gefaseerde opbouw van complexe moleculen, vooral in farmaceutisch en materiaalwetenschappelijk onderzoek.
850567-47-4 structure
Product Name:1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole
CAS-nummer:850567-47-4
MF:C11H18BNO2
MW:207.077123165131
MDL:MFCD06659917
CID:720652
PubChem ID:44118773
Update Time:2025-09-27
1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole Chemische en fysische eigenschappen
Naam en identificatie
-
- 1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole
- 1-Methylpyrrole-2-boronic acid pinacol ester
- 1H-Pyrrole,1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
- 1-Methyl-1H-pyrrole-2-boronic acid pinacol ester
- 1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole
- 1-Methyl-2-pyrroleboronic acid pinacol ester
- N-Methylpyrrole-2-boronic acid, pinacol ester
- 1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole (ACI)
- 1-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole
- 2-(1-Methylpyrrol-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- PS-9730
- 1-Methyl-1H-pyrrole-2-boronic acid, pinacol ester
- 1H-PYRROLE, 1-METHYL-2-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-
- EN300-212511
- DTXSID90656979
- 1-methyl-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrrole
- AKOS016003834
- SCHEMBL30717
- SY031069
- 850567-47-4
- MFCD06659917
- CS-0006834
- AB26630
- BBL103742
- STL557552
- N-Methylpyrrole-2-boronic acid,pinacol ester
- AT15983
-
- MDL: MFCD06659917
- Inchi: 1S/C11H18BNO2/c1-10(2)11(3,4)15-12(14-10)9-7-6-8-13(9)5/h6-8H,1-5H3
- InChI-sleutel: OEQQEXKRORJZPR-UHFFFAOYSA-N
- LACHT: O1C(C)(C)C(C)(C)OB1C1N(C)C=CC=1
Berekende eigenschappen
- Exacte massa: 207.14300
- Monoisotopische massa: 207.143
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 15
- Aantal draaibare bindingen: 1
- Complexiteit: 239
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 23.4A^2
Experimentele eigenschappen
- Dichtheid: 0.99
- Smeltpunt: 44-49 °C
- Kookpunt: 296.9 ℃ at 760 mmHg
- Vlampunt: 华氏:179.6 °F
摄氏:82 °C - Brekindex: 1.487
- PSA: 23.39000
- LogboekP: 1.32430
1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole Beveiligingsinformatie
- Gevaarverklaring: Harmful/Store under -20C
- Vervoersnummer gevaarlijk materiaal:NONH for all modes of transport
- WGK Duitsland:2
- Opslagvoorwaarde:−20°C
1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole Douanegegevens
- HS-CODE:2934999090
- Douanegegevens:
中国海关编码:
2934999090概述:
2934999090. 其他杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM134120-1g |
1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole |
850567-47-4 | 95%+ | 1g |
$78 | 2021-08-05 | |
| Chemenu | CM134120-5g |
1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole |
850567-47-4 | 95%+ | 5g |
$310 | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RQ764-5g |
1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole |
850567-47-4 | 98% | 5g |
2080.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RQ764-1g |
1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole |
850567-47-4 | 98% | 1g |
477.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RQ764-200mg |
1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole |
850567-47-4 | 98% | 200mg |
151.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RQ764-50mg |
1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole |
850567-47-4 | 98% | 50mg |
65.0CNY | 2021-08-04 | |
| TRC | M337973-10mg |
1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole |
850567-47-4 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M337973-50mg |
1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole |
850567-47-4 | 50mg |
$ 65.00 | 2022-06-03 | ||
| TRC | M337973-100mg |
1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole |
850567-47-4 | 100mg |
$ 80.00 | 2022-06-03 | ||
| Ambeed | A565018-100mg |
1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole |
850567-47-4 | 98% | 100mg |
$15.0 | 2025-04-16 |
1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole Productiemethode
Productiemethode 1
Reactievoorwaarden
1.1 Catalysts: 1-(2-Borylphenyl)-2,2,6,6-tetramethylpiperidine Solvents: Chloroform ; 5 h, rt → 80 °C
Referentie
Productiemethode 2
Reactievoorwaarden
1.1 Catalysts: Bis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl](tetrahydrofuran… Solvents: Octane ; 24 h, 80 °C
Referentie
Ortho-Selective C-H Borylation of Aromatic Ethers with Pinacol-borane by Organo Rare-Earth Catalysts
,
ACS Catalysis,
2018,
8(6),
5017-5022
Productiemethode 3
Reactievoorwaarden
1.1 Catalysts: 4,5-Diazafluorene , Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium Solvents: Tetrahydrofuran ; 2 min, rt
1.2 12 h, 40 °C
1.2 12 h, 40 °C
Referentie
Iridium-Catalyzed Ligand-Controlled Remote para-Selective C-H Activation and Borylation of Twisted Aromatic Amides
,
Angewandte Chemie,
2022,
61(27),
Productiemethode 4
Reactievoorwaarden
1.1 Solvents: Toluene ; 5 h, rt → 80 °C
2.1 Solvents: Chloroform-d ; 30 min, 20 °C
2.1 Solvents: Chloroform-d ; 30 min, 20 °C
Referentie
Metal-free catalytic C-H bond activation and borylation of heteroarenes
,
Science (Washington,
2015,
349(6247),
513-516
Productiemethode 5
Reactievoorwaarden
1.1 Catalysts: 2346606-58-2 ; 18 h, 100 °C
Referentie
Catalytic C-H Borylation Using Iron Complexes Bearing 4,5,6,7-Tetrahydroisoindol-2-ide-Based PNP-Type Pincer Ligand
,
Chemistry - An Asian Journal,
2019,
14(12),
2097-2101
Productiemethode 6
Reactievoorwaarden
1.1 Solvents: Hexamethylbenzene , Chloroform-d ; 16 h, rt → 80 °C
Referentie
Metal-free catalytic C-H bond activation and borylation of heteroarenes
,
Science (Washington,
2015,
349(6247),
513-516
Productiemethode 7
Reactievoorwaarden
1.1 Reagents: Triethylamine , Aluminum chloride , 2-Chloro-1,3,2-benzodioxaborole Solvents: Dichloromethane ; 20 °C
1.2 192 h, 20 °C
1.3 Reagents: Triethylamine ; 1 h, 20 °C
1.2 192 h, 20 °C
1.3 Reagents: Triethylamine ; 1 h, 20 °C
Referentie
Pinacol boronates by direct arene borylation with borenium cations
,
Angewandte Chemie,
2011,
50(9),
2102-2106
Productiemethode 8
Reactievoorwaarden
1.1 Reagents: Triethylamine Catalysts: Borate(1-), [2-(diethylamino)phenyl]trifluoro-, hydrogen (1:1), (T-4)- ; 2 h, 80 °C
Referentie
- Metal-Free Borylation of Heteroarenes Using Ambiphilic Aminoboranes: On the Importance of Sterics in Frustrated Lewis Pair C-H Bond Activation, Journal of the American Chemical Society, 2017, 139(41), 14714-14723
Productiemethode 9
Reactievoorwaarden
1.1 Catalysts: Borate(1-), [2-(diethylamino)phenyl]trifluoro-, hydrogen (1:1), (T-4)- ; 10 min, rt; 2 h, 80 °C
Referentie
- Precatalysts and process for the metal-free functionalization of sp2 carbons using the same, United States, , ,
Productiemethode 10
Reactievoorwaarden
1.1 Catalysts: [[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-2-phenyl-1H-imidazolium-4,5-diyl]-1,2-ph… Solvents: Methylcyclohexane ; 16 h, 80 °C
Referentie
Nickel-Catalyzed C(sp2)-H Borylation of Arenes
,
Organometallics,
2019,
38(17),
3286-3293
Productiemethode 11
Reactievoorwaarden
1.1 Catalysts: Sodium tert-butoxide , Bis(1,5-cyclooctadiene)nickel , 1H-Imidazolium, 1,3-dicyclohexyl-, chloride (1:1) Solvents: 1-Methylpyrrole ; 20 h, 80 °C
Referentie
Nickel-catalyzed borylation of arenes and indoles via C-H bond cleavage
,
Chemical Communications (Cambridge,
2015,
51(30),
6508-6511
Productiemethode 12
Reactievoorwaarden
1.1 Catalysts: [1,3-Bis(η2-ethenyl)-1,1,3,3-tetramethyldisiloxane](1,3-dicyclohexyl-1,3-dihydro… Solvents: Heptane ; 20 h, 100 °C
Referentie
C-H borylation by platinum catalysis
,
Bulletin of the Chemical Society of Japan,
2017,
90(3),
332-342
Productiemethode 13
Reactievoorwaarden
1.1 Catalysts: [1,3-Bis(η2-ethenyl)-1,1,3,3-tetramethyldisiloxane](1,3-dicyclohexyl-1,3-dihydro… Solvents: Heptane ; 20 h, 100 °C
Referentie
C-H Functionalization at Sterically Congested Positions by the Platinum-Catalyzed Borylation of Arenes
,
Journal of the American Chemical Society,
2015,
137(38),
12211-12214
Productiemethode 14
Reactievoorwaarden
1.1 Reagents: Sodium tert-butoxide Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , 1H-Imidazolium, 1,3-dicyclohexyl-, chloride (1:1) ; 5 min, rt
1.2 Reagents: N,N-Bis(1-methylethyl)boranamine ; 18 h, 110 °C; 110 °C → rt
1.3 Solvents: Tetrahydrofuran ; 1.5 h, rt
1.2 Reagents: N,N-Bis(1-methylethyl)boranamine ; 18 h, 110 °C; 110 °C → rt
1.3 Solvents: Tetrahydrofuran ; 1.5 h, rt
Referentie
Iridium/N-heterocyclic carbene-catalyzed C-H borylation of arenes by diisopropylaminoborane
,
Beilstein Journal of Organic Chemistry,
2016,
12,
654-661
Productiemethode 15
Reactievoorwaarden
1.1 Solvents: Chloroform-d ; 30 min, 20 °C
Referentie
Metal-free catalytic C-H bond activation and borylation of heteroarenes
,
Science (Washington,
2015,
349(6247),
513-516
Productiemethode 16
Reactievoorwaarden
1.1 Solvents: Hexamethylbenzene , Chloroform-d ; 16 h, rt → 80 °C
2.1 Solvents: Chloroform-d ; 30 min, 20 °C
2.1 Solvents: Chloroform-d ; 30 min, 20 °C
Referentie
Metal-free catalytic C-H bond activation and borylation of heteroarenes
,
Science (Washington,
2015,
349(6247),
513-516
Productiemethode 17
Reactievoorwaarden
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Toluene ; 2 h, -80 °C; 1 h, -80 °C → rt; overnight, rt
1.2 Reagents: Bromotrimethylsilane ; 4 h, rt
2.1 Solvents: Toluene ; 5 h, rt → 80 °C
3.1 Solvents: Chloroform-d ; 30 min, 20 °C
1.2 Reagents: Bromotrimethylsilane ; 4 h, rt
2.1 Solvents: Toluene ; 5 h, rt → 80 °C
3.1 Solvents: Chloroform-d ; 30 min, 20 °C
Referentie
Metal-free catalytic C-H bond activation and borylation of heteroarenes
,
Science (Washington,
2015,
349(6247),
513-516
Productiemethode 18
Reactievoorwaarden
1.1 Catalysts: (T-4)-Bis[1,3-dihydro-1,3-bis(1-methylethyl)-2H-imidazol-2-ylidene]bis(2-methyl-… ; 5 min, rt
1.2 48 h, 80 °C
1.2 48 h, 80 °C
Referentie
Cobalt-Catalyzed C-H Borylation of Alkyl Arenes and Heteroarenes Including the First Selective Borylations of Secondary Benzylic C-H Bonds
,
Organometallics,
2018,
37(10),
1567-1574
Productiemethode 19
Reactievoorwaarden
1.1 Reagents: Triethylamine , Aluminum chloride , 2-Chloro-1,3,2-benzodioxaborole Solvents: Dichloromethane ; 20 °C
1.2 20 h, 20 °C
1.3 Reagents: Triethylamine ; 1 h, 20 °C
1.2 20 h, 20 °C
1.3 Reagents: Triethylamine ; 1 h, 20 °C
Referentie
Pinacol boronates by direct arene borylation with borenium cations
,
Angewandte Chemie,
2011,
50(9),
2102-2106
1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole Raw materials
- 2,3-Dimethylbutane-2,3-diol
- Piperidine, 1-(2-borylphenyl)-2,2,6,6-tetramethyl-
- Lithium, [2-(2,2,6,6-tetramethyl-1-piperidinyl)phenyl]-
- N-Methylpyrrole-d4 (ring-d4)
- Bis(pinacolato)diborane
- Pinacolborane
- N-Methylpyrrole
1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole Preparation Products
1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole Gerelateerde literatuur
-
Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
-
Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
-
Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
850567-47-4 (1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole) Gerelateerde producten
- 919119-78-1(1H-Indole, 1-methyl-2,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-)
- 1192037-87-8(5-Bromo-1-methylindole-2-boronic Acid, Pinacol Ester)
- 919119-79-2(1H-Indole, 1-methyl-2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-)
- 476004-79-2(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole)
- 476004-81-6(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole)
- 874186-98-8(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)
- 1061750-57-9(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-Pyridinamine)
- 1218791-17-3(1-Methylpyrrole-2,5-diboronoic Acid Pinacol Ester)
- 1256360-42-5(4-Chloro-1-methylindole-2-boronic acid, pinacol ester)
- 1073353-82-8(6-Chloro-1-methylindole-2-boronic Acid Pinacol Ester)
Aanbevolen leveranciers
Zouping Mingyuan Import and Export Trading Co., Ltd
Goudlid
CN Leverancier
Reagentie
Shandong Feiyang Chemical Co., Ltd
Goudlid
CN Leverancier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Goudlid
CN Leverancier
Bulk
NewCan Biotech Limited
Goudlid
CN Leverancier
Reagentie